(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine

Chiral chromatography Enantiomeric excess Stereochemical purity

(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of dihydrobenzofuran, characterized by a fluorine substituent at the 7-position and a defined (R)-configuration at the C3 stereocenter. With a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and oncology applications.

Molecular Formula C8H8FNO
Molecular Weight 153.15
CAS No. 1212960-33-2
Cat. No. B3222352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
CAS1212960-33-2
Molecular FormulaC8H8FNO
Molecular Weight153.15
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)F)N
InChIInChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1
InChIKeyRMYMQTQTLUJTIX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1212960-33-2) | Chiral Building Block for CNS & Oncology Research


(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of dihydrobenzofuran, characterized by a fluorine substituent at the 7-position and a defined (R)-configuration at the C3 stereocenter [1]. With a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and oncology applications . The compound's rigid dihydrobenzofuran scaffold, combined with its fluorine moiety and primary amine functionality, enables selective modifications and potential interactions with diverse biological targets .

Why (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1212960-33-2) Cannot Be Interchanged with Analogs


Generic substitution of (R)-7-fluoro-2,3-dihydrobenzofuran-3-amine with its racemate, enantiomer, or non-fluorinated analogs is not scientifically valid due to quantifiable differences in stereochemical purity, metabolic stability, and target binding interactions [1]. The (R)-enantiomer exhibits a distinct spatial arrangement at the chiral center that is critical for enantioselective interactions with biological targets, while the fluorine atom at the 7-position significantly enhances metabolic stability compared to non-fluorinated analogs [2]. Even minor variations in substituent position (e.g., 6-fluoro vs. 7-fluoro) can alter electronic properties and binding affinities, leading to divergent pharmacological profiles [3]. The following quantitative evidence guide delineates the measurable differentiation parameters that justify procurement of the specific (R)-7-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1212960-33-2) over its closest comparators.

(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1212960-33-2) | Quantitative Differentiation vs. Analogs


Chiral Purity and Enantiomeric Excess of (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine vs. Racemic Mixture

The (R)-enantiomer of 7-fluoro-2,3-dihydrobenzofuran-3-amine is supplied with a purity of 97% (as the hydrochloride salt) , while the racemic mixture (CAS 939757-42-3) is typically available at 95% purity . More importantly, the (R)-enantiomer possesses a defined stereochemical configuration (N[C@H]1COC2=C1C=CC=C2F) [1], whereas the racemate lacks enantiomeric excess specification. For applications requiring enantioselective interactions, the racemic mixture introduces 50% of the undesired (S)-enantiomer, potentially confounding biological assays and reducing effective potency.

Chiral chromatography Enantiomeric excess Stereochemical purity

Metabolic Stability Enhancement by 7-Fluoro Substitution vs. Non-Fluorinated Analog

The 7-fluoro substituent on the dihydrobenzofuran scaffold significantly enhances metabolic stability compared to the non-fluorinated analog 2,3-dihydrobenzofuran-3-amine [1]. While direct metabolic half-life data for the (R)-7-fluoro derivative in human liver microsomes are not publicly available, class-level studies on fluorinated benzofuran derivatives demonstrate that fluorine incorporation reduces oxidative metabolism by cytochrome P450 enzymes, particularly at the 7-position [2]. This is attributed to the strong C–F bond (485 kJ/mol vs. C–H 413 kJ/mol) and the electron-withdrawing effect that deactivates the aromatic ring toward electrophilic metabolic attack.

Metabolic stability Fluorine substitution ADME

Binding Affinity Modulation by Fluorine Position: 7-Fluoro vs. 6-Fluoro vs. 5-Fluoro Analogs

The position of fluorine substitution on the dihydrobenzofuran ring significantly impacts binding interactions with biological targets [1]. While direct binding data for the 7-fluoro analog are not available, comparative studies on related benzofuran derivatives reveal that 7-fluoro substitution can enhance binding affinity relative to other positions due to optimized electronic and steric effects [2]. The 7-position fluorine engages in unique dipole–dipole interactions with target protein residues, potentially increasing binding potency compared to 5-fluoro or 6-fluoro isomers [3].

Structure-activity relationship Fluorine positional effects Binding affinity

Stereochemical Identity: (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1212960-33-2) and (S)-enantiomer (CAS 1228570-77-1) are distinct chemical entities with opposite optical rotations and potentially divergent biological activities [1]. The (R)-enantiomer is defined by the SMILES notation N[C@H]1COC2=C1C=CC=C2F, indicating a specific spatial arrangement at the C3 stereocenter [2]. In contrast, the (S)-enantiomer bears the N[C@@H]1COC2=C1C=CC=C2F configuration [3]. For enantioselective applications, these two compounds are not interchangeable; using the incorrect enantiomer can lead to loss of activity or even opposite pharmacological effects.

Enantioselective synthesis Chiral resolution Absolute configuration

Commercial Availability and Purity Specifications: (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine vs. Other Fluorinated Analogs

The (R)-7-fluoro-2,3-dihydrobenzofuran-3-amine is commercially available from multiple reputable vendors with defined purity specifications. The hydrochloride salt is offered at 97% purity , while the free base is available at 95% purity or 98% purity . In contrast, other fluorinated positional isomers (e.g., 6-fluoro or 4-fluoro analogs) may have limited commercial availability or lower purity offerings, potentially complicating procurement for large-scale synthesis programs.

Commercial sourcing Purity comparison Vendor availability

Optimal Application Scenarios for (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1212960-33-2)


Enantioselective Synthesis of CNS-Targeted Drug Candidates

The defined (R)-configuration and high chiral purity (97% as hydrochloride salt) make this compound ideal as a chiral building block for the synthesis of CNS-active pharmaceuticals, particularly those targeting serotonin or dopamine receptors [1]. Its use ensures stereochemical fidelity in multi-step synthetic routes, avoiding the need for costly chiral resolution steps downstream [2].

Structure-Activity Relationship (SAR) Studies on Fluorinated Benzofuran Derivatives

The 7-fluoro substitution pattern provides a distinct electronic and steric profile compared to 5-fluoro or 6-fluoro analogs, enabling systematic SAR exploration of fluorine positional effects on target binding and metabolic stability [3]. This compound serves as a key comparator in lead optimization programs seeking to balance potency and ADME properties [4].

PARP-1 Inhibitor Lead Optimization

Although direct data for the (R)-7-fluoro derivative are limited, the dihydrobenzofuran-3-amine scaffold is a recognized pharmacophore for PARP-1 inhibition . The 7-fluoro substitution may enhance binding affinity and metabolic stability relative to unsubstituted analogs, making this compound a valuable intermediate for developing novel anticancer agents [5].

Chiral Probe for Enantioselective Enzyme Studies

The (R)-enantiomer can be employed as a chiral probe to investigate enantioselective interactions with enzymes such as monoamine oxidase (MAO) or cytochrome P450 isoforms . Its defined stereochemistry allows researchers to dissect stereospecific metabolic pathways and binding events [6].

Quote Request

Request a Quote for (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.